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9-Methyl-9-phenyl-9,10-dihydroacridine
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Overview
Description
9-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound with the molecular formula C20H17N. It is a derivative of acridine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom in the acridine ring system. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 9-Methyl-9-phenyl-9,10-dihydroacridine typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of phenylacetonitrile and 2-bromoacetophenone.
Formation of Intermediate: The reaction proceeds through a nucleophilic substitution to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the acridine ring system.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the fully saturated acridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Photolysis: Upon photo-irradiation, it can generate hydroxide and methoxide ions through heterolytic cleavage of a C–O bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. Major products formed from these reactions include iminium ions, fully saturated acridine derivatives, and substituted acridine compounds.
Scientific Research Applications
9-Methyl-9-phenyl-9,10-dihydroacridine has several applications in scientific research :
Chemistry: It is used as a photohydride donor in photochemical studies, particularly in the generation of hydrogen.
Biology: The compound has been studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence properties.
Mechanism of Action
The mechanism of action of 9-Methyl-9-phenyl-9,10-dihydroacridine involves its behavior in the excited state :
Excited-State Behavior: Upon excitation, the compound is oxidized to the corresponding iminium ion while the solvent is reduced.
Hydride Release: The hydride release occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism.
Photochemical Reactions: These reactions are driven by the stabilization of the aromatized product, similar to the behavior of nicotinamide-adenine dinucleotide (NADH) analogues.
Comparison with Similar Compounds
9-Methyl-9-phenyl-9,10-dihydroacridine can be compared with other similar compounds, such as :
9,9-Dimethyl-9,10-dihydroacridine: This compound has two methyl groups instead of one methyl and one phenyl group. It exhibits similar photophysical properties but differs in its reactivity and applications.
10-Methyl-9,10-dihydroacridine: This compound lacks the phenyl group, which affects its electronic properties and reactivity.
Phenoxazine Derivatives: These compounds have a similar structure but contain an oxygen atom in the ring system, leading to different photophysical and chemical properties.
The uniqueness of this compound lies in its combination of a methyl and phenyl group, which imparts distinct photophysical properties and makes it suitable for specific applications in photochemistry and materials science.
Biological Activity
9-Methyl-9-phenyl-9,10-dihydroacridine is a compound belonging to the dihydroacridine class, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. Its molecular formula is C20H17N, indicating a complex arrangement that contributes to its diverse pharmacological properties.
The chemical structure of this compound allows it to engage in various reactions under different conditions. Notably, it can undergo oxidation to form an iminium ion when excited, which is significant for its photochemical applications. This property positions it as a candidate for further exploration in photochemical studies and organic synthesis.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. A notable investigation revealed that certain dihydroacridine derivatives exhibited strong antibacterial activity against drug-resistant strains of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE) . The mechanism of action involves the promotion of FtsZ polymerization, leading to disruption in bacterial cell division and ultimately cell death.
Anticancer Potential
In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways associated with tumor growth . Further research is needed to elucidate the specific pathways involved and the efficacy of these compounds against different cancer types.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
10-Methyl-9-phenyl-9,10-dihydroacridine | Methyl group at position 10 | Exhibits different excited-state dynamics |
9-Methyl-10-phenyldihydroacridine | Phenyl group at position 10 | Potentially different reactivity patterns |
9,10-Dihydroacridine | No substituents at position 9 | Baseline for comparison; lacks additional functional groups |
N,N-Dimethylamino-substituted derivatives | Dimethylamino group at various positions | Enhanced solubility and potential biological activity |
This table illustrates how variations in substituents can significantly alter the biological activity and chemical behavior of these compounds.
Study on Antibacterial Mechanism
A pivotal study focused on the antibacterial effects of dihydroacridine derivatives demonstrated their ability to inhibit cell division in bacteria by targeting the FtsZ protein . The research showed that these compounds not only disrupted Z-ring formation but also promoted FtsZ polymerization, which is crucial for bacterial cytokinesis. This mechanism highlights the potential for developing new antibacterial agents from this compound class.
Photophysical Properties Investigation
Research into the photophysical properties of related acridine compounds has indicated that they exhibit unique fluorescence characteristics depending on solvent polarity . These findings suggest that this compound might also possess interesting optical properties that could be exploited in phototherapy or as imaging agents in biological systems.
Properties
Molecular Formula |
C20H17N |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9-methyl-9-phenyl-10H-acridine |
InChI |
InChI=1S/C20H17N/c1-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
InChI Key |
QDAZMHZHCJUGLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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